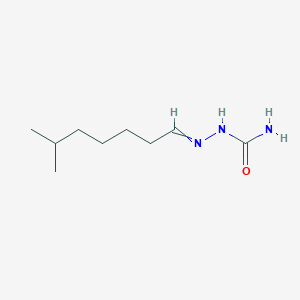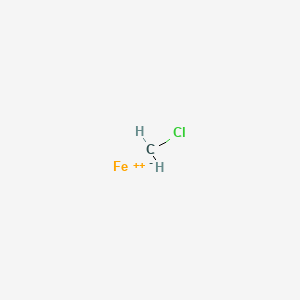
Chloromethane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethane;iron(2+), also known as methyl chloride iron(2+), is a compound that combines chloromethane (CH₃Cl) with iron in its +2 oxidation state. Chloromethane is a colorless, flammable gas with a faint, sweet odor. It is primarily produced industrially and has various applications in the chemical industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the radical chlorination of methane. This process involves the substitution of a hydrogen atom in methane with a chlorine atom, resulting in the formation of chloromethane. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
Industrial Production Methods
Industrially, chloromethane is produced by the hydrochlorination of methanol. This process involves the reaction of methanol with hydrogen chloride in the presence of a catalyst, typically copper, to produce chloromethane and water . Another method involves the photo-chlorination of methane, where methane and chlorine are introduced into a reactor and subjected to UV irradiation .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethane undergoes various chemical reactions, including:
Substitution Reactions: Chloromethane can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or ammonia.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde and further to formic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize chloromethane.
Major Products Formed
Substitution Reactions: Products include methanol, acetonitrile, and methylamine.
Oxidation: Products include formaldehyde and formic acid.
Wissenschaftliche Forschungsanwendungen
Chloromethane;iron(2+) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of chloromethane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom in chloromethane is replaced by a nucleophile, resulting in the formation of new compounds. The reaction proceeds through a radical chain mechanism, which includes initiation, propagation, and termination steps .
Vergleich Mit ähnlichen Verbindungen
Chloromethane is unique among aliphatic chlorine compounds due to its thermal stability and resistance to decomposition until temperatures exceed 400°C . Similar compounds include:
Dichloromethane (CH₂Cl₂): Used as a solvent and in the production of pharmaceuticals.
Chloroform (CHCl₃): Used as a solvent and in the production of refrigerants.
Carbon Tetrachloride (CCl₄): Used in the production of refrigerants and as a solvent.
Chloromethane’s high self-ignition temperature and stability make it distinct from these related compounds .
Eigenschaften
CAS-Nummer |
90143-31-0 |
|---|---|
Molekularformel |
CH2ClFe+ |
Molekulargewicht |
105.32 g/mol |
IUPAC-Name |
chloromethane;iron(2+) |
InChI |
InChI=1S/CH2Cl.Fe/c1-2;/h1H2;/q-1;+2 |
InChI-Schlüssel |
LJUAKSBHROXQKO-UHFFFAOYSA-N |
Kanonische SMILES |
[CH2-]Cl.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


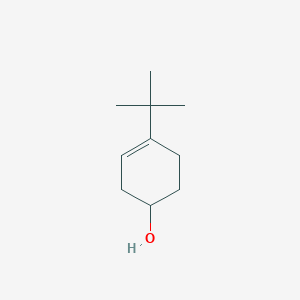
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
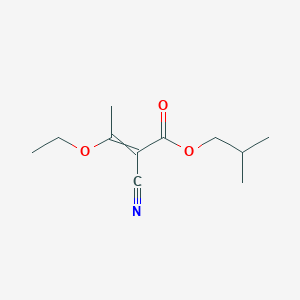
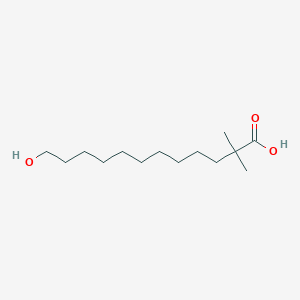
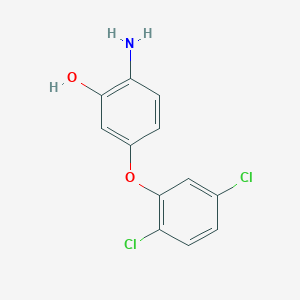
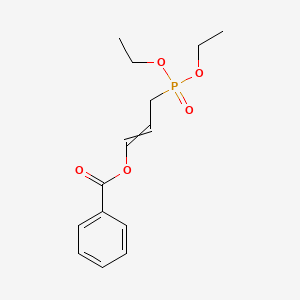
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
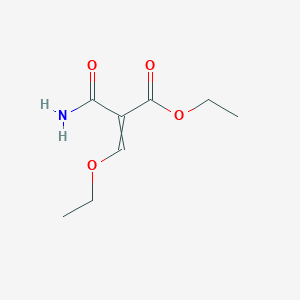
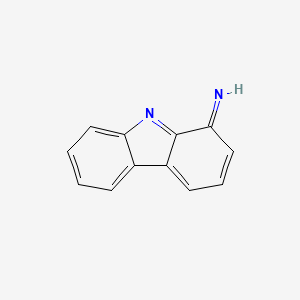

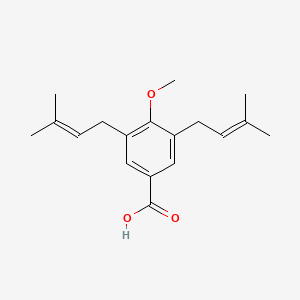
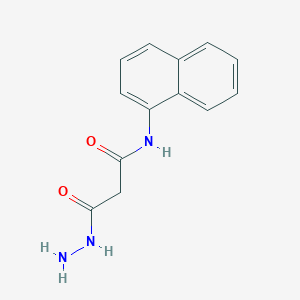
![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
